molecular formula C16H17N3OS B3816945 N-[2-(1H-indol-1-yl)ethyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide

N-[2-(1H-indol-1-yl)ethyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide

Cat. No. B3816945
M. Wt: 299.4 g/mol
InChI Key: TYFRUCWNXHVUSN-UHFFFAOYSA-N
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Description

Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods (named reactions along with indole synthesis) such as: Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .


Chemical Reactions Analysis

The title compound was obtained in high yield in the reaction between tryptamine and naproxen . An easy synthetic procedure for amide synthesis is the DCC-mediated (N, N’ -dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using various techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .

Mechanism of Action

The mechanism of action of similar compounds involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .

Future Directions

Due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen, it is of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .

properties

IUPAC Name

N-(2-indol-1-ylethyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-12-17-14(11-21-12)16(20)18(2)9-10-19-8-7-13-5-3-4-6-15(13)19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFRUCWNXHVUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N(C)CCN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-1-yl)ethyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1H-indol-1-yl)ethyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide
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N-[2-(1H-indol-1-yl)ethyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide
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N-[2-(1H-indol-1-yl)ethyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide
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N-[2-(1H-indol-1-yl)ethyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide
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N-[2-(1H-indol-1-yl)ethyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide
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N-[2-(1H-indol-1-yl)ethyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide

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